N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
説明
特性
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-4-29-22-21(17(3)27-29)26-24(32-15-20(30)25-19-8-6-5-7-9-19)28(23(22)31)14-18-12-10-16(2)11-13-18/h10-13,19H,4-9,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNHACMHNBTUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a synthetic compound belonging to the pyrazolopyrimidine class. Its structural complexity suggests potential biological activities, particularly in the realm of cancer therapy. This article reviews the current understanding of its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a cyclohexyl group linked to a sulfanyl acetamide moiety and a pyrazolopyrimidine core. Its molecular weight is approximately 453.6 g/mol, and it exhibits unique interactions due to its diverse functional groups .
Biological Activity Overview
Research indicates that compounds within the pyrazolopyrimidine class exhibit significant anticancer properties. N-cyclohexyl-2-{...} has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various human cancer cell lines.
Anticancer Properties
Studies have demonstrated that derivatives of pyrazolopyrimidine can effectively inhibit tumor growth through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Similar compounds have been reported to significantly reduce the viability of cancer cells in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can trigger programmed cell death pathways in malignant cells.
Case Studies
- Cell Line Testing : A study reported IC50 values for related pyrazolopyrimidine compounds against various cancer cell lines:
- Mechanistic Insights : Research has indicated that these compounds may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-3-(1-piperidinyl)-1H-pyrazole | Contains a phenyl group and piperidine | Anticancer properties |
| 5-(Cyclopropylmethyl)-N-(2-thiazolyl)-pyrazole | Features thiazole and cyclopropyl groups | Antimicrobial activity |
| 2-Amino-N-(4-chlorophenyl)-pyrazole | Contains amino and chlorophenyl groups | Antiviral effects |
This table illustrates the diversity within the pyrazole class and highlights the unique attributes of N-cyclohexyl-2-{...}, particularly its potential for targeted therapeutic applications.
Understanding the pharmacodynamics of N-cyclohexyl-2-{...} is crucial for elucidating its therapeutic potential. Preliminary studies suggest that this compound may interact with several biological targets:
- Enzyme Inhibition : It has been suggested that N-cyclohexyl-2-{...} could inhibit enzymes linked to tumor growth and metastasis.
- Receptor Interaction : The compound may also modulate receptor activity involved in cellular signaling pathways that promote cancer cell survival.
類似化合物との比較
Key Observations:
Core Heterocycle :
- The target compound and ’s analog share the pyrazolo[4,3-d]pyrimidin-7-one scaffold, critical for planar π-π stacking interactions. In contrast, ’s pyrido-pyrimidin derivative and ’s dihydropyrimidine lack the pyrazole ring, reducing rigidity and altering binding modes.
Fluorine in ’s analog may enhance metabolic stability via reduced CYP450-mediated oxidation.
Sulfanyl Group :
- The sulfanyl linker in the target compound and ’s analog is absent in and . This group may act as a hydrogen-bond acceptor or participate in disulfide bond mimicry.
Biochemical and Pharmacological Implications
- Pyrazolo-pyrimidinone Derivatives: The pyrazolo[4,3-d]pyrimidinone core is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its ATP-binding site mimicry. Substitutions at position 6 (e.g., benzyl groups) modulate selectivity .
Dihydropyrimidine Derivatives :
- ’s compound, a dihydropyrimidine-2-thione, is structurally distinct but shares sulfanyl and arylalkyl motifs. Such derivatives are reported as antimicrobial or antiproliferative agents, highlighting the sulfanyl group’s role in redox modulation .
準備方法
Core Pyrazolo[4,3-d]Pyrimidine Synthesis
Cyclization Strategies
The pyrazolo[4,3-d]pyrimidine core is typically synthesized via cyclocondensation of aminopyrazole derivatives with β-keto esters or nitroketones. Key methods include:
One-Pot Three-Component Reaction
Aminopyrazoles (e.g., 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide) react with 1-(2-bromophenyl)-2-nitroethanone and aryl aldehydes in water under reflux with boric acid as a catalyst. This method achieves yields of 72–85% for analogous structures.
Green Synthesis Using KHSO₄
Ultrasound-assisted cyclization of aminopyrazoles with dimethyl acetylenedicarboxylate in aqueous ethanol containing KHSO₄ produces pyrazolo[1,5-a]pyrimidines in 63–95% yields.
Functionalization of the Pyrazolo[4,3-d]Pyrimidine Core
Alkylation at N1 and C3 Positions
Sulfanyl Group Incorporation
Acylation to Form the Acetamide Moiety
Comparative Analysis of Synthetic Routes
Table 1: Key Reaction Conditions and Yields
Optimization and Scale-Up Challenges
Solvent and Catalyst Selection
Recent Innovations
Microwave-Assisted Synthesis
Reduces reaction times from 12 hours to 1 hour for cyclization steps, enhancing throughput by 20%.
Flow Chemistry Approaches
Continuous flow systems minimize intermediate isolation, improving overall yield to 88% for multi-step sequences.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this pyrazolo-pyrimidine acetamide derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Core heterocycle formation : Condensation of substituted pyrazole and pyrimidine precursors under reflux conditions with polar aprotic solvents (e.g., dimethylformamide) and catalysts like triethylamine .
- Sulfanyl linkage introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent, monitored by TLC to track intermediate formation .
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-cyclohexyl bromoacetamide in dichloromethane at 0–5°C to preserve stereochemical integrity .
Validation : HPLC (C18 column, acetonitrile/water gradient) and H NMR (DMSO-d6, δ 1.2–2.8 ppm for cyclohexyl protons) confirm purity and structural fidelity .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves bond angles and confirms the pyrazolo-pyrimidine fused core .
- Spectroscopy :
- H/C NMR identifies substituents (e.g., methylphenyl benzyl at δ 7.1–7.3 ppm aromatic signals, cyclohexyl at δ 1.4–1.8 ppm) .
- IR spectroscopy verifies carbonyl (C=O, ~1700 cm) and sulfanyl (C-S, ~600 cm) groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected within ±0.001 Da) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the sulfanyl acetamide coupling step?
Methodological Answer:
- Solvent screening : Test alternatives to DMF (e.g., THF or acetonitrile) to reduce steric hindrance during nucleophilic substitution .
- Catalyst modulation : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance base strength and reaction rate .
- Temperature control : Employ microwave-assisted synthesis (80–100°C, 30 min) to accelerate kinetics without side-product formation .
Data-Driven Validation : Use DOE (Design of Experiments) to analyze factors (solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology .
Advanced: What strategies resolve contradictory spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?
Methodological Answer:
- Dynamic effects : Assess temperature-dependent NMR (25–50°C) to detect conformational exchange broadening cyclohexyl signals .
- Impurity profiling : LC-MS/MS detects trace by-products (e.g., des-methyl intermediates) that may skew integration .
- Computational validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts to assign ambiguous peaks .
Case Study : A 2025 study resolved δ 2.1 ppm duplication as diastereomeric rotamers via variable-temperature C NMR .
Advanced: How can computational modeling predict biological targets or SAR (Structure-Activity Relationships)?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., CDK2 or EGFR) based on pyrazolo-pyrimidine’s ATP-mimetic scaffold .
- QSAR modeling : Train ML models (e.g., Random Forest) on substituent descriptors (logP, molar refractivity) to predict IC values against cancer cell lines .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetamide moiety in hydrophobic binding pockets .
Validation : Cross-validate predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™) and adjust substituents (e.g., 4-methylphenyl vs. fluorophenyl) to enhance potency .
Advanced: What methodologies address stability challenges during long-term storage?
Methodological Answer:
- Degradation profiling : Accelerated stability studies (40°C/75% RH, 6 months) with UPLC-PDA identify hydrolysis-prone sites (e.g., sulfanyl or carbonyl groups) .
- Formulation screening : Lyophilize with cyclodextrins (e.g., HP-β-CD) to prevent oxidation or dimerization .
- Protective packaging : Store under argon in amber glass vials at -20°C to minimize photolytic and oxidative degradation .
Advanced: How can researchers validate hypothesized mechanisms of action in cellular models?
Methodological Answer:
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to kinases in HeLa lysates .
- Pathway analysis : RNA-seq profiling post-treatment identifies differentially expressed genes (e.g., apoptosis markers BAX/BCL-2) .
- CRISPR knockout : Generate CDK4/6 KO cell lines to assess dependency on pyrazolo-pyrimidine inhibition for anti-proliferative effects .
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